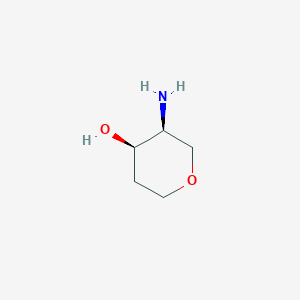
2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It has been known since the 19th century .
Synthesis Analysis
2,1,3-Benzothiadiazole is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .
Molecular Structure Analysis
The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .
Physical And Chemical Properties Analysis
The chemical formula of 2,1,3-Benzothiadiazole is C6H4N2S . It has a molar mass of 136.17 g·mol −1 . The melting point is 54.0 °C (129.2 °F; 327.1 K) and the boiling point is 203.0 °C (397.4 °F; 476.1 K) .
Scientific Research Applications
Synthesis and Chemical Reactions
- Diazotransfer Reagent: Benzotriazol-1-yl-sulfonyl azide, a related compound, is a stable diazotransfer reagent useful in synthesizing various amides, azido protected peptides, esters, ketones, and thioesters, and in generating a wide range of azides and diazo compounds (Katritzky et al., 2010).
- Synthesis of Thiazoles: A process for synthesizing 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides (similar in structure to benzothiadiazole-4-sulfonyl azide), and thionoesters has been reported, demonstrating the utility of sulfonyl azides in organic synthesis (Miura et al., 2015).
Catalysis and Organic Synthesis
- Catalyzed Annulation: An Ir-catalyzed annulation of imidamides with sulfonyl azides produces 1,2-disubstituted benzimidazoles, important in organic synthesis and drug discovery. This highlights the role of sulfonyl azides in catalytic processes (Xu et al., 2017).
- Thermal Reactions with Aryl Azides: In the presence of 1,2,3-benzothiadiazole, thermal reactions of aryl azides lead to compounds like phenothiazine and thianthrene, indicating a chemical interaction between these substances (Benati et al., 1980).
Photophysical and Sensing Applications
- Fluorescent Sensors for Fuel Adulteration: Lipophilic 2,1,3-benzothiadiazoles have been used as optical sensors for detecting material and gasoline adulteration with ethanol. Their high solubility and photophysical properties make them suitable for tagging materials (Isoppo et al., 2020).
- Molecular Environment Effects on Photophysical Properties: Novel 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole exhibit effects of the molecular environment on luminescent properties, highlighting their potential in photophysical applications (Khisamov et al., 2022).
Coordination Chemistry and Crystal Engineering
- Functionalized Benzothiadiazoles in Crystal Engineering: Functionalized 2,1,3-benzothiadiazoles have applications in metal coordination chemistry and crystal engineering, forming complexes with metals like Zn and facilitating the study of organic solid structures (Bashirov et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-diazo-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQNADSWXHJJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B2450268.png)
![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide](/img/structure/B2450280.png)
